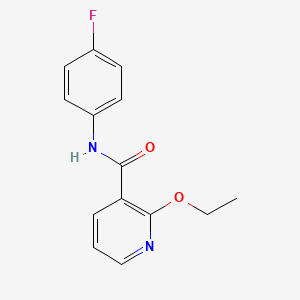

2-ethoxy-N-(4-fluorophenyl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

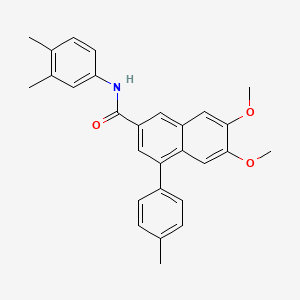

“2-ethoxy-N-(4-fluorophenyl)nicotinamide” is a chemical compound with the molecular formula C14H13FN2O2 . It has a molecular weight of 260.268 .

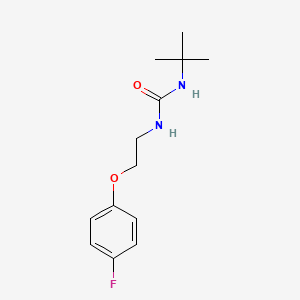

Molecular Structure Analysis

The molecular structure of “2-ethoxy-N-(4-fluorophenyl)nicotinamide” consists of 14 carbon atoms, 13 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 2 oxygen atoms .Aplicaciones Científicas De Investigación

Antifungal Activity

2-Ethoxy-N-(4-fluorophenyl)nicotinamide: and its derivatives have been investigated for their antifungal properties. Researchers synthesized nicotinamide derivatives containing diphenylamine moieties based on the structure of the fungicide boscalid . Among these compounds, compound 3a demonstrated high inhibitory effects against the phytopathogenic fungus Rhizoctonia solani both in vitro and in vivo. Its activity slightly exceeded that of boscalid . This finding could pave the way for developing more potent fungicides.

PPAR Agonist Design

In a different context, the compound 3-(2-ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid was designed as a triple-acting agonist for PPARα, PPARγ, and PPARδ . These peroxisome proliferator-activated receptors play crucial roles in lipid metabolism, inflammation, and glucose homeostasis. Investigating the effects of this compound on PPARs could yield valuable insights for drug development .

Coordination Complexes

The coordination chemistry of 2-ethoxy-N-(4-fluorophenyl)nicotinamide derivatives has also been explored. For instance, molybdenum(V) coordination complexes containing this compound have been studied. These complexes exhibit interesting properties, and their formation kinetics and chemical structures are subjects of investigation .

Chemical Synthesis and Sourcing

Beyond its biological applications, 2-ethoxy-N-(4-fluorophenyl)nicotinamide is commercially available. Companies like ChemScene provide this compound for research purposes, including bulk custom synthesis and sourcing .

Mecanismo De Acción

Target of Action

The primary target of 2-ethoxy-N-(4-fluorophenyl)nicotinamide is Succinate Dehydrogenase (SDH) . SDH, also known as succinate ubiquinone oxidoreductase or complex II, is an important component of the respiratory enzyme complex of plant pathogenic fungi .

Mode of Action

2-ethoxy-N-(4-fluorophenyl)nicotinamide interacts with its target, SDH, by suppressing its normal physiological function . SDH’s physiological function is to catalyze the oxidative coupling of succinate and the transfer of electrons from succinate to ubiquinone . By inhibiting this function, the compound effectively controls fungal infection in cereals, vegetables, and fruits .

Biochemical Pathways

The affected biochemical pathway is the respiratory enzyme complex of plant pathogenic fungi . By inhibiting SDH, the compound disrupts the normal functioning of this pathway, leading to the death of the fungi .

Result of Action

The result of the compound’s action is the inhibition of fungal growth . By suppressing the normal physiological function of SDH in plant pathogenic fungi, the compound effectively controls fungal infection .

Propiedades

IUPAC Name |

2-ethoxy-N-(4-fluorophenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O2/c1-2-19-14-12(4-3-9-16-14)13(18)17-11-7-5-10(15)6-8-11/h3-9H,2H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POAXIHNCEUFUCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801323730 |

Source

|

| Record name | 2-ethoxy-N-(4-fluorophenyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801323730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24821787 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

866019-10-5 |

Source

|

| Record name | 2-ethoxy-N-(4-fluorophenyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801323730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]furan-3-carboxamide](/img/structure/B2431216.png)

![2-Cyclopentyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2431225.png)

![(1R,5S)-8-(pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2431232.png)

![Methyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2431236.png)

![N-[Bis(4-fluorophenyl)methyl]prop-2-enamide](/img/structure/B2431237.png)

![7-chloro-N-(3,4-dimethoxyphenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2431238.png)